![molecular formula C8H15ClO2 B14599146 (2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane CAS No. 61092-39-5](/img/structure/B14599146.png)
(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane: is an organic compound characterized by its oxane ring structure with a chlorine atom and an isopropyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the oxane ring, which can be derived from dihydropyran.
Isopropylation: The isopropyl group is introduced via an etherification reaction using isopropanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction Reactions: Reduction of the oxane ring can lead to the formation of various alcohols or ethers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted oxanes.
- Oxidation reactions produce oxane derivatives with different oxidation states.
- Reduction reactions result in alcohols or ethers.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways involving oxane derivatives.
Medicine:
Drug Development: Due to its unique structure, this compound is investigated for its potential as a building block in the synthesis of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane exerts its effects involves its interaction with specific molecular targets. The chlorine atom and isopropyl group play crucial roles in its binding affinity and reactivity. The compound can act as a substrate or inhibitor for enzymes, influencing various biochemical pathways. The oxane ring structure provides stability and specificity in these interactions.
Comparison with Similar Compounds
(2S,3R)-3-Bromo-2-[(propan-2-yl)oxy]oxane: Similar structure with a bromine atom instead of chlorine.
(2S,3R)-3-Fluoro-2-[(propan-2-yl)oxy]oxane: Similar structure with a fluorine atom instead of chlorine.
(2S,3R)-3-Hydroxy-2-[(propan-2-yl)oxy]oxane: Similar structure with a hydroxyl group instead of chlorine.
Uniqueness:
Reactivity: The presence of the chlorine atom in (2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane makes it more reactive in nucleophilic substitution reactions compared to its bromo and fluoro counterparts.
Stability: The oxane ring structure provides stability, making it a suitable intermediate in various synthetic pathways.
Applications: Its unique stereochemistry and functional groups make it valuable in specific applications, particularly in drug development and material science.
Properties
CAS No. |
61092-39-5 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
(2S,3R)-3-chloro-2-propan-2-yloxyoxane |
InChI |
InChI=1S/C8H15ClO2/c1-6(2)11-8-7(9)4-3-5-10-8/h6-8H,3-5H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
BAALOUQRMIQRFD-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)O[C@H]1[C@@H](CCCO1)Cl |
Canonical SMILES |
CC(C)OC1C(CCCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)

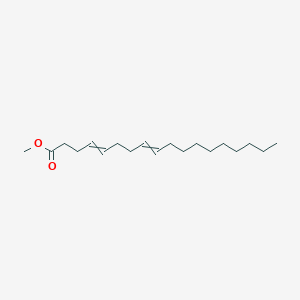
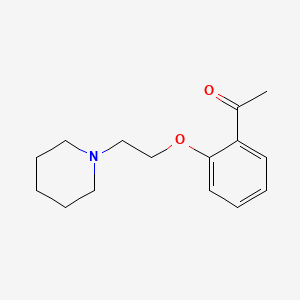
![3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14599119.png)

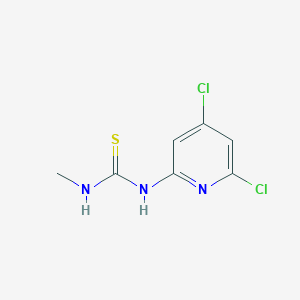
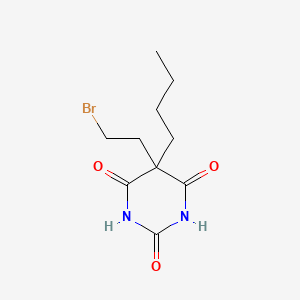
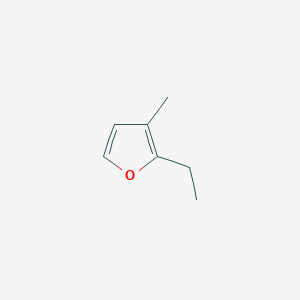

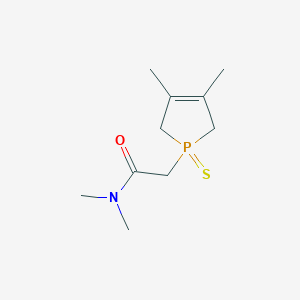

![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
